2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClNO2/c1-3-28(4-2)18-19-30-25-16-12-23(13-17-25)26(29,22-8-6-5-7-9-22)20-21-10-14-24(27)15-11-21/h5-17,29H,3-4,18-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLROVOJKXIJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287017 | |
| Record name | 2-(4-Chlorophenyl)-1-{4-[2-(diethylamino)ethoxy]phenyl}-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47642-02-4 | |
| Record name | NSC48635 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenyl)-1-{4-[2-(diethylamino)ethoxy]phenyl}-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol typically involves multiple steps. One common method includes the reaction of p-chlorobenzaldehyde with p-hydroxyphenylacetic acid to form an intermediate, which is then reacted with diethylaminoethanol under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol
- Synonyms: Triparanol, MER 29, Acosterina, Clotrox .
- CAS Number : 78-41-1 .
- Molecular Formula: C₂₇H₃₂ClNO₂ (MW: 438.01) .
- Structure: Features a triphenylethanol backbone with substituents: A p-chlorophenyl group (Cl at para position). A p-[2-(diethylamino)ethoxy]phenyl group (diethylaminoethoxy chain at para position). A phenyl group.
Historical Context: Triparanol was developed as a cholesterol-lowering agent by inhibiting squalene synthase but was withdrawn due to adverse effects like cataracts and dermatitis .
Comparison with Structurally Similar Compounds
Triparanol vs. Tamoxifen and Metabolites
Structural Similarities :
- Both contain triphenylethanol/triphenylethylene cores.
- Shared aminoethoxy groups critical for receptor binding .
Key Differences :
Functional Impact :
- The diethylaminoethoxy group in Triparanol vs. dimethylaminoethoxy in Tamoxifen alters pharmacokinetics and receptor affinity .
- Hydroxylation of Tamoxifen (to 4OHT) increases estrogen receptor antagonism, a feature absent in Triparanol .
Triparanol vs. Ethamoxytriphetol (MER 25)
Structural Similarities :
- Both are triphenylethanol derivatives with para-substituted aromatic rings .
Key Differences :
Functional Impact :
- Replacement of p-chlorophenyl (Triparanol) with p-methoxyphenyl (MER 25) reduces chlorine-related toxicity but introduces methoxy-associated metabolic challenges .
Triparanol vs. Clomifene Impurities
Structural Analogues :
- 1,2-bis(4-Chlorophenyl)-1-(4-(2-(diethylamino)ethoxy)phenyl)ethan-1-ol: Additional chlorophenyl group increases molecular weight (423.98 vs. 438.01) and steric hindrance .
- (E)-2-(4-(2-(4-Chlorophenyl)-1-phenylvinyl)phenoxy)-N,N-diethylethan-1-amine: Vinyl linkage instead of ethanol backbone reduces polar interactions .
Functional Impact :
Notes on Structural-Activity Relationships (SAR)
- Diethylaminoethoxy Chain: Critical for membrane permeability and target engagement (e.g., estrogen receptors or cholesterol enzymes) .
- Chlorine Substituent: Enhances electrophilic interactions but correlates with tissue-specific toxicity (e.g., cataracts in Triparanol) .
- Ethanol Backbone: Increases polarity compared to ethylene analogs (e.g., Tamoxifen), altering metabolic stability .
Biological Activity
2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol, also known as 4-Cl-DPE-PhBE, is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique molecular structure that includes a chlorophenyl group, a diethylaminoethoxy group, and a phenyl-ethanol moiety. Its biological activities and mechanisms of action are of particular interest due to their implications in therapeutic applications.
Chemical Structure and Synthesis
The chemical formula for this compound is , and its synthesis typically involves multiple steps, including the reaction of p-chlorobenzaldehyde with p-hydroxyphenylacetic acid, followed by interaction with diethylaminoethanol. This process requires controlled conditions to ensure high yield and purity.
Biological Activity Overview
Research indicates that 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol exhibits various biological activities, particularly in the realms of anti-inflammatory and analgesic effects. The compound's structural similarity to certain biological molecules suggests potential roles in cell signaling and receptor binding .
The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors. This interaction likely modulates their activity, leading to various biological effects. The exact pathways remain to be fully elucidated but are under active investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds structurally related to 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol have been documented. These effects may be attributed to the modulation of inflammatory pathways through receptor interactions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(p-Chlorophenyl)-1-phenyl-ethanol | Lacks diethylaminoethoxy group | Limited reactivity compared to target compound |
| 1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol | Similar structure without chlorophenyl group | Different chemical properties due to absence of chlorine |
| 4-Chloro-N,N-diethyl-aniline | Contains diethylamino group but lacks phenol structure | Different reactivity profile due to absence of phenolic hydroxide |
The uniqueness of 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol lies in its combination of functional groups, which allows for extensive chemical modifications and enhances its versatility in research and industrial applications.
Case Studies and Research Findings
Several case studies have focused on the biological activities of compounds similar to 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol:
- Antimicrobial Activity : A study demonstrated that phenylethanol derivatives could disrupt bacterial membranes, leading to increased membrane fluidity and impaired cell viability .
- Anti-inflammatory Mechanisms : Research into structurally related compounds has highlighted their ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
- Cell Signaling Modulation : Investigations into the receptor binding capabilities of similar compounds indicate potential roles in modulating cellular signaling pathways, which could be crucial for developing new therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
